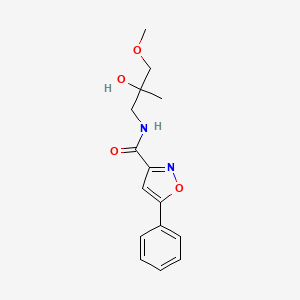
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide, also known as LY2334737, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazole carboxamides and has been shown to possess a range of biochemical and physiological effects.
科学的研究の応用
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide has been studied for its potential therapeutic applications in a range of medical conditions, including depression, anxiety, and pain. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of glutamate neurotransmission and has been implicated in the pathophysiology of several neuropsychiatric disorders.
作用機序
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide acts as a selective antagonist of the mGluR2 receptor, which is a G-protein-coupled receptor that is primarily expressed in the brain. The mGluR2 receptor is involved in the regulation of glutamate neurotransmission, which is important for synaptic plasticity and learning and memory. By blocking the mGluR2 receptor, this compound reduces the inhibitory tone on glutamate release, leading to increased glutamate neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models of anxiety, suggesting that it may have anxiolytic effects. It has also been shown to reduce depressive-like behavior in animal models of depression, suggesting that it may have antidepressant effects. Additionally, this compound has been shown to reduce pain in animal models of neuropathic pain.
実験室実験の利点と制限
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the mGluR2 receptor, which reduces the likelihood of off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of this compound in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to animals. Additionally, its effects may vary depending on the animal species used and the specific experimental conditions.
将来の方向性
There are several directions for future research on N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide. One area of interest is its potential therapeutic applications in neuropsychiatric disorders such as depression and anxiety. Further studies are needed to determine the optimal dosing and administration regimens for these conditions. Another area of interest is its potential use in the treatment of pain. Additional studies are needed to determine the mechanisms underlying its analgesic effects and to optimize its use in pain management. Finally, there is interest in exploring the potential of this compound as a tool for studying the role of the mGluR2 receptor in synaptic plasticity and learning and memory.
合成法
The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide involves the reaction of 2-hydroxy-3-methoxy-2-methylpropylamine with 5-phenylisoxazole-3-carboxylic acid in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and the product is purified by column chromatography or recrystallization.
特性
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(19,10-20-2)9-16-14(18)12-8-13(21-17-12)11-6-4-3-5-7-11/h3-8,19H,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOOMUQTGAKHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

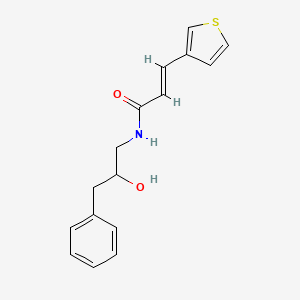
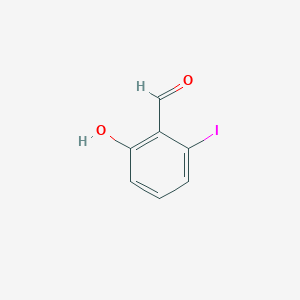
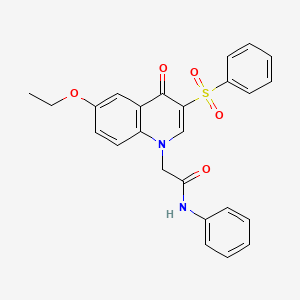
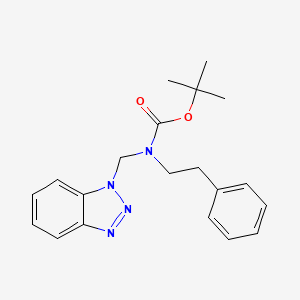
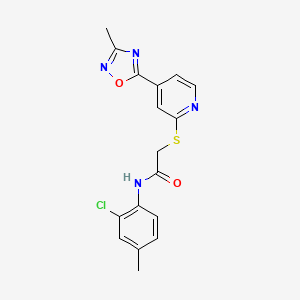
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2952118.png)
![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-isopropylacetamide](/img/structure/B2952119.png)
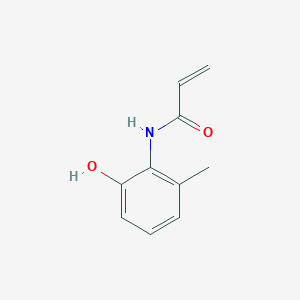
![4'-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952123.png)
![(3,4-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2952126.png)

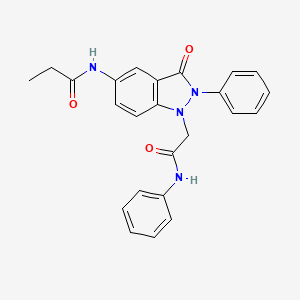

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2952134.png)